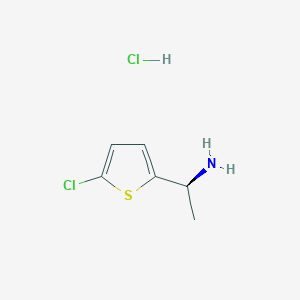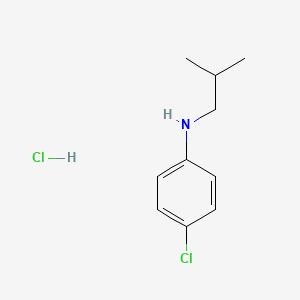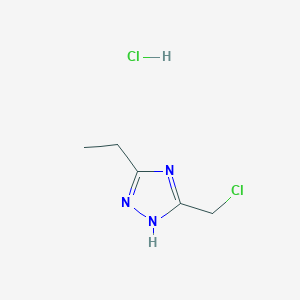![molecular formula C8H17N3 B1470921 (1,4-Diazabicyclo[2.2.2]oct-2-ylmethyl)methylamine CAS No. 1428233-05-9](/img/structure/B1470921.png)
(1,4-Diazabicyclo[2.2.2]oct-2-ylmethyl)methylamine
Übersicht
Beschreibung
“(1,4-Diazabicyclo[2.2.2]oct-2-ylmethyl)methylamine”, commonly known as DABCO, is a versatile organic compound with various applications in different fields of research and industry. DABCO is a bicyclic diamine with a tertiary amine group, which makes it a basic compound. It is also known as triethylenediamine or TEDA .
Synthesis Analysis
DABCO has garnered a lot of interest for numerous organic transformations since it is a low-cost, environmentally friendly, reactive, manageable, non-toxic, and basic organocatalyst with a high degree of selectivity . Moreover, DABCO functions as a nucleophile as well as a base in a variety of processes for the synthesis of a wide array of molecules, including carbocyclic and heterocyclic compounds . The synthesis of DABCO over modified ZSM-5 catalysts was carried out selectively in the vapor phase with high conversion and yields .Molecular Structure Analysis
The molecular formula of DABCO is C6H12N2 . It is a colorless solid and a highly nucleophilic tertiary amine base .Chemical Reactions Analysis
DABCO functions as a nucleophile as well as a base in a variety of processes for the synthesis of a wide array of molecules, including carbocyclic and heterocyclic compounds . It also finds applications in the synthesis of functional groups like isothiocyanate, amide, and ester . Application of DABCO in cycloaddition, coupling, aromatic nucleophilic substitution, ring-opening, oxidation, and rearrangement reactions is also noteworthy .Physical And Chemical Properties Analysis
DABCO is a colorless solid and a highly nucleophilic tertiary amine base . It has a molar mass of 112.176 g·mol−1 . It appears as a white crystalline powder . It has a melting point of 156 to 160 °C and a boiling point of 174 °C . It is soluble in water and is hygroscopic .Wissenschaftliche Forschungsanwendungen
Anti-fade Reagent in Fluorescence Microscopy
DABCO is used as an anti-fade reagent in fluorescence microscopy . It scavenges free radicals produced by the excitation of fluorochromes, which helps to retard the photobleaching of fluorescein and other fluorescent dyes .
Catalyst in Oxidation and Polymerization
DABCO serves as a catalyst in oxidation and polymerization processes . Its unique structure and properties make it an effective catalyst for these chemical reactions.
Use in Dye Lasers
DABCO finds use in dye lasers . Its properties make it suitable for use in these high-energy light sources.
Mounting Samples for Fluorescence Microscopy
In addition to its role as an anti-fade reagent, DABCO is also used for mounting samples in fluorescence microscopy . This helps to prepare the samples for detailed examination under the microscope.
Building Block for 1,4-disubstituted Piperazines
DABCO can be used as a building block for the preparation of 1,4-disubstituted piperazines . These compounds have significant biological activity and are important pharmacophores .
Source of N-ethylpiperazine Moiety
In certain reactions, DABCO serves as a source of the N-ethylpiperazine moiety . This moiety is an important component in a variety of chemical compounds.
Wirkmechanismus
Target of Action
(1,4-Diazabicyclo[2.2.2]oct-2-ylmethyl)methylamine, also known as 1,4-Diazabicyclo[2.2.2]octane or DABCO, is a highly nucleophilic tertiary amine base . It is one of the strongest uncharged nucleophilic reagents due to the lack of lone electron pair inversion at its nitrogen atom . It is used as a catalyst and reagent in polymerization and organic synthesis .
Mode of Action
The compound interacts with its targets by serving as a catalyst for many organic transformations . It combines the properties of a strong nucleophile and good nucleofugic group . This allows it to promote a variety of coupling reactions .
Biochemical Pathways
The compound is involved in several biochemical pathways. For instance, it is used in the synthesis of piperazine derivatives . It participates in these reactions as a source of N-ethylpiperazine moiety that represents an important pharmacophore . The highly reactive quaternary 4-aza-1-azonia- and 1,4-diazoniabicyclo[2.2.2]octanes are key intermediates that are converted to the respective piperazine derivatives by opening of the DABCO framework structure as a result of nucleophilic attack .
Pharmacokinetics
The pharmacokinetic properties of (1,4-Diazabicyclo[22It is known that the compound is soluble in water and hygroscopic . This suggests that it may have good bioavailability.
Result of Action
The result of the compound’s action is the formation of new compounds through various organic transformations . For example, it can lead to the synthesis of piperazine derivatives . These derivatives have shown significant biological activity .
Action Environment
The action of (1,4-Diazabicyclo[2.2.2]oct-2-ylmethyl)methylamine can be influenced by environmental factors. For instance, it is hygroscopic and has a tendency to sublimate at room temperature . Therefore, it must be stored under inert gas atmosphere in a refrigerator . Additionally, it is moderately toxic and should be handled in a fume hood .
Safety and Hazards
Zukünftige Richtungen
As a versatile reagent in organic synthesis, DABCO has a wide range of applications and potential for future research. Its low cost, environmental friendliness, reactivity, manageability, non-toxicity, and basic organocatalytic properties make it a promising compound for various organic transformations .
Eigenschaften
IUPAC Name |
1-(1,4-diazabicyclo[2.2.2]octan-2-yl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3/c1-9-6-8-7-10-2-4-11(8)5-3-10/h8-9H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCUGOQMLNXKPTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CN2CCN1CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-(3-Fluorophenyl)-1-[2-(piperidin-4-yl)pyrrolidin-1-yl]ethan-1-one hydrochloride](/img/structure/B1470846.png)



![1-(4-Methylpiperazine-1-carbonyl)-6-azaspiro[2.5]octane dihydrochloride](/img/structure/B1470854.png)
![[3-(2-Methoxynaphthalen-1-yl)-1,2-oxazol-5-yl]methanamine hydrochloride](/img/structure/B1470855.png)

![2-Methyl-6-(propan-2-yl)imidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde](/img/structure/B1470857.png)


